molecular formula C₇H₉Cl₂NO₃S B029601 L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- CAS No. 126543-43-9

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-

Cat. No. B029601
M. Wt: 258.12 g/mol
InChI Key: VDYGORWCAPEHPX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-” is a N-acyl-amino acid . It has a molecular formula of C7H9Cl2NO3S .


Molecular Structure Analysis

The molecular structure of “L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-” can be represented by the following InChI code: InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1 . The average mass of the molecule is 258.122 Da and the monoisotopic mass is 256.968018 Da .


Physical And Chemical Properties Analysis

“L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-” has a molecular weight of 258.12 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available resources.

Scientific Research Applications

Eradication of Pseudomonas aeruginosa Biofilms

  • Summary of Application: NAC is encapsulated into lipid nanoparticles (LNPs) functionalized with D-amino acids to target and disrupt bacterial biofilms .
  • Methods of Application: The optimized formulations presented a mean hydrodynamic diameter around 200 nm, a low polydispersity index, and a high loading capacity .
  • Results: The NAC-loaded LNPs were ineffective against S. epidermidis biofilms, while a significant reduction of biofilm biomass and bacterial viability in P. aeruginosa biofilms were observed .

Synthesis of Nanosilver-Based Sols and Hydrogels

  • Summary of Application: NAC is used in the one-pot synthesis of sols and gels containing silver nanoparticles (AgNPs) and silver nanoclusters (AgNCs) .
  • Methods of Application: The synthesis uses only L-cysteine (CYS) or NAC, as bioreducing/capping/gel-forming agents, and different silver salts – nitrate, nitrite, and acetate .
  • Results: The prepared materials demonstrated high antibacterial activity against the most common types of bacteria at the MIC range of 10–100 μM .

Prevention of Chronic Obstructive Pulmonary Disease (COPD) Exacerbation

  • Summary of Application: NAC supplementation is used to prevent exacerbation of COPD .
  • Methods of Application: NAC supplementation increases levels of glutathione, the body’s major antioxidant, which is critically important for detoxifying an array of toxic substances .
  • Results: NAC has been shown to have a positive effect on the clinical course of COPD .

Prevention of Contrast-Induced Kidney Damage During Imaging Procedures

  • Summary of Application: NAC is used to prevent contrast-induced nephropathy during imaging procedures .
  • Methods of Application: NAC acts as a vasodilator by facilitating the production and action of nitric oxide .
  • Results: This property is an important mechanism of action in the prophylaxis of contrast-induced nephropathy .

Treatment of Infertility in Patients with Clomiphene-Resistant Polycystic Ovary Syndrome

  • Summary of Application: NAC is used to treat infertility in patients with clomiphene-resistant polycystic ovary syndrome .
  • Methods of Application: NAC supplementation may help reduce high blood sugar in people with PCOS .
  • Results: NAC is no substitute for medications such as insulin or other methods of blood sugar control. It may only be helpful as a supplement .

Attenuation of Illness from the Influenza Virus When Started Before Infection

  • Summary of Application: NAC supplementation is used to attenuate illness from the influenza virus when started before infection .
  • Methods of Application: By correcting or preventing glutathione depletion, NAC may ameliorate the inflammation that occurs in conditions such as influenza .
  • Results: NAC supplementation has been shown to increase levels of glutathione, the body’s major antioxidant .

Treatment of Psychiatric Conditions

  • Summary of Application: NAC may help alleviate symptoms of various psychiatric conditions, including bipolar disorder, obsessive-compulsive disorder, and schizophrenia .
  • Methods of Application: Increasing the amount of NAC in the body may boost levels of some neurotransmitters, which may improve a person’s mental function .
  • Results: While research into NAC as a means of relieving psychiatric symptoms may be promising, most doctors would not recommend it as a sole treatment .

Treatment of Lung Conditions and Excess Mucus

  • Summary of Application: NAC is recommended for people with chronic lung conditions, such as bronchitis or cystic fibrosis .
  • Methods of Application: NAC is available in an inhalable form that may help reduce excess mucus .
  • Results: Clinical trials of NAC as a treatment for lung disease have arrived at mixed results .

Improving Insulin Sensitivity in People with PCOS

  • Summary of Application: NAC may benefit people with polycystic ovary syndrome (PCOS), which can lead to insulin resistance and increases in blood sugar .
  • Methods of Application: NAC may help reduce high blood sugar in people with PCOS .
  • Results: NAC is no substitute for medications such as insulin or other methods of blood sugar control. It may only be helpful as a supplement .

Reducing the Risk of Preterm Birth

  • Summary of Application: NAC supplements may help reduce the risk of preterm birth .
  • Methods of Application: NAC combats inflammation, which may help counter this risk factor for preterm birth .
  • Results: A 2009 study found that taking 0.6 grams of NAC per day, as well as progesterone, after 16 weeks of pregnancy helped prevent preterm delivery in people with histories of preterm delivery and bacterial vaginosis .

Antioxidant and Nitric Oxide Systems Support

  • Summary of Application: NAC supplementation supports the body’s antioxidant and nitric oxide systems during stress, infections, toxic assault, and inflammatory conditions .
  • Methods of Application: NAC supplementation has been shown to increase levels of glutathione, the body’s major antioxidant .

Future Directions

Future research could explore the formation of adducts with “L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-”. For instance, the addition of another molecule of N-acetylcysteine (NAC) to monoadducts could result in the formation of novel diadducts .

properties

IUPAC Name

(2R)-2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYGORWCAPEHPX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC=C(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925585
Record name S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-

CAS RN

126543-43-9
Record name N-Acetyl-(2,2-dichlorovinyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126543439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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